1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H13F3N2O2 and a molecular weight of 274.24 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring bearing a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid involves several steps. One common method includes the reaction of 5-(trifluoromethyl)pyridine-2-carboxylic acid with piperidine under specific conditions . The reaction typically requires a catalyst and is carried out in a solvent such as dichloromethane or ethanol. Industrial production methods may involve more efficient and scalable processes, including the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with proteins and enzymes, potentially leading to inhibition or modulation of their activity . The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carboxamide: This compound has an amide group instead of a carboxylic acid group, which can alter its chemical reactivity and biological activity.
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-methanol: The presence of a hydroxyl group instead of a carboxylic acid group can significantly change the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-1-2-10(16-7-9)17-5-3-8(4-6-17)11(18)19/h1-2,7-8H,3-6H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDSIDUPVUCATQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380656 |
Source
|
Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406476-31-1 |
Source
|
Record name | 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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